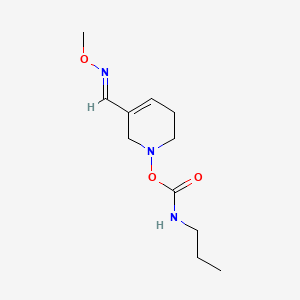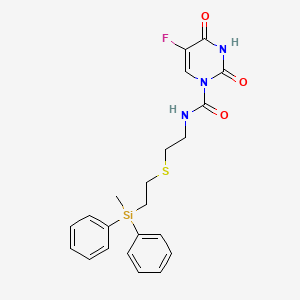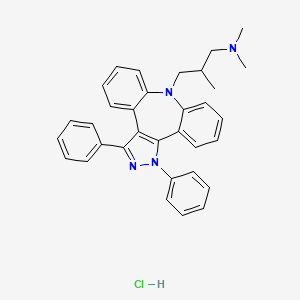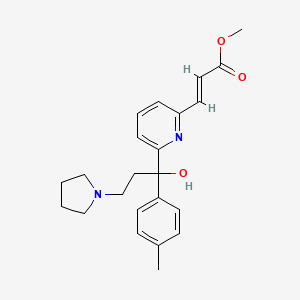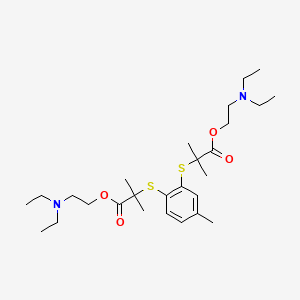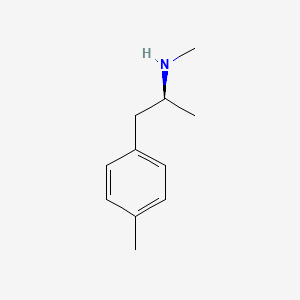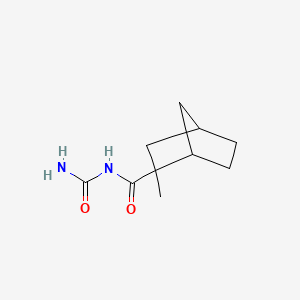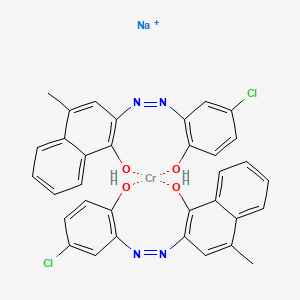
Sodium bis(2-((5-chloro-2-hydroxyphenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium bis(2-((5-chloro-2-hydroxyphenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) is a transition metal coordination compound with the chemical formula Na2[Cr(ONNClC6H3OH-2-5)2]. It appears as a red-brown crystalline powder and is highly soluble in water, alcohol, and benzene, but insoluble in ether and petroleum ether . This compound is widely used in chemical analysis and fluorescence microscopy .
Métodos De Preparación
The synthesis of sodium bis(2-((5-chloro-2-hydroxyphenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) involves several steps:
Synthesis of 2-naphthol: This is the starting material for the synthesis.
Nitridation, oxidation, and metathesis: These processes convert 2-naphthol into 1-(5-chloro-2-hydroxyphenyl)azo-2-naphthol.
Reaction with chromic acid and sodium sulfite: The final step involves reacting 1-(5-chloro-2-hydroxyphenyl)azo-2-naphthol with chromic acid and sodium sulfite to obtain the desired compound.
Análisis De Reacciones Químicas
Sodium bis(2-((5-chloro-2-hydroxyphenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) undergoes various chemical reactions:
Oxidation and reduction: The compound can participate in redox reactions due to the presence of the chromate ion.
Substitution reactions: The azo group can undergo substitution reactions, especially in the presence of nucleophiles.
Common reagents and conditions: Typical reagents include chromic acid, sodium sulfite, and various nucleophiles.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemical analysis: It is used as a reagent in various analytical techniques.
Fluorescence microscopy: Due to its fluorescent properties, it is used in microscopy to stain and visualize samples.
Organic synthesis: It serves as a raw material for chromium catalysts in organic synthesis reactions.
Mecanismo De Acción
The mechanism of action of sodium bis(2-((5-chloro-2-hydroxyphenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) involves its interaction with molecular targets through coordination bonds. The chromate ion can participate in redox reactions, altering the oxidation state of the target molecules. The azo group can undergo substitution reactions, leading to the formation of new compounds .
Comparación Con Compuestos Similares
Sodium bis(2-((5-chloro-2-hydroxyphenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) can be compared with other similar compounds such as:
Sodium bis(4-((5-chloro-2-hydroxyphenyl)azo)naphth[2,1-d]-1,3-oxathiazol-5-ol 3,3-dioxidato(2-))chromate(2-): This compound has a similar structure but includes an oxathiazol ring, which may impart different chemical properties and applications.
Other azo-chromate complexes: These compounds share the azo and chromate functional groups but differ in their specific substituents and overall structure.
The uniqueness of sodium bis(2-((5-chloro-2-hydroxyphenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) lies in its specific combination of functional groups, which confer distinct chemical reactivity and applications .
Propiedades
Número CAS |
94232-96-9 |
|---|---|
Fórmula molecular |
C34H26Cl2CrN4NaO4+ |
Peso molecular |
700.5 g/mol |
Nombre IUPAC |
sodium;2-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-methylnaphthalen-1-ol;chromium |
InChI |
InChI=1S/2C17H13ClN2O2.Cr.Na/c2*1-10-8-15(17(22)13-5-3-2-4-12(10)13)20-19-14-9-11(18)6-7-16(14)21;;/h2*2-9,21-22H,1H3;;/q;;;+1 |
Clave InChI |
VGAYHFHAIFCDQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=CC=CC=C12)O)N=NC3=C(C=CC(=C3)Cl)O.CC1=CC(=C(C2=CC=CC=C12)O)N=NC3=C(C=CC(=C3)Cl)O.[Na+].[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B12708873.png)





